molecular formula C20H22O7 B12386616 (r)-5,7-Bis(methoxymethoxy)-2-(4-methoxyphenyl) chroman-4-one

(r)-5,7-Bis(methoxymethoxy)-2-(4-methoxyphenyl) chroman-4-one

Cat. No.: B12386616
M. Wt: 374.4 g/mol
InChI Key: PUZCVJRGJCUWMV-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ARI-1 involves specific reaction conditions and reagents. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent, where ARI-1 is dissolved at a concentration of 100 mg/mL (267.11 mM) with the aid of ultrasound . The preparation of ARI-1 for in vivo experiments involves dissolving the compound in a mixture of DMSO, polyethylene glycol 300 (PEG300), Tween 80, and distilled water (ddH2O) to achieve a clear solution . Industrial production methods for ARI-1 are not extensively documented, but the compound is typically synthesized in controlled laboratory environments for research purposes.

Chemical Reactions Analysis

ARI-1 undergoes various chemical reactions, including oxidation and reduction. It is known to perform oxidation reactions that other compounds in its class, such as ArI(OTf)2, are unable to achieve . The common reagents and conditions used in these reactions include bistriflimide (NTf2) and other oxidative agents . The major products formed from these reactions are typically more oxidized forms of the compound, which exhibit enhanced reactivity and potency.

Properties

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

IUPAC Name

(2R)-5,7-bis(methoxymethoxy)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C20H22O7/c1-22-11-25-15-8-18(26-12-23-2)20-16(21)10-17(27-19(20)9-15)13-4-6-14(24-3)7-5-13/h4-9,17H,10-12H2,1-3H3/t17-/m1/s1

InChI Key

PUZCVJRGJCUWMV-QGZVFWFLSA-N

Isomeric SMILES

COCOC1=CC2=C(C(=O)C[C@@H](O2)C3=CC=C(C=C3)OC)C(=C1)OCOC

Canonical SMILES

COCOC1=CC2=C(C(=O)CC(O2)C3=CC=C(C=C3)OC)C(=C1)OCOC

Origin of Product

United States

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